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Description
Isolopinavir-d9 is a deuterated form of Lopinavir, a potent antiretroviral agent belonging to the protease inhibitor class . Lopinavir's primary mechanism of action is the inhibition of the HIV-1 protease enzyme, a critical catalyst in the viral replication cycle . By mimicking the natural peptide substrate of this enzyme with a non-cleavable hydroxyethylene scaffold, Lopinavir, and by extension its analogs, prevents the maturation of the virus into an infectious form . This deuterated compound, where specific hydrogen atoms are replaced with stable deuterium isotopes, is designed for use as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its use enables the precise and accurate measurement of Lopinavir concentrations in complex biological matrices, which is crucial for pharmacokinetic studies . Researchers can leverage this compound to investigate drug metabolism and excretion, as studies show that Lopinavir undergoes extensive hepatic metabolism primarily via the CYP3A isozyme system and is predominantly eliminated in the feces . This high-purity compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other use in humans.
Synthetic Methodologies for Deuterium Isotopic Enrichment in Isolopinavir D9
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium at specific, non-exchangeable positions within a complex molecule like Lopinavir (B192967) is a significant synthetic challenge. arkat-usa.org General strategies for achieving site-specific deuteration can be broadly categorized and often involve multi-step processes. arkat-usa.org
One common and effective approach is the deuterated building block strategy . This involves synthesizing a key precursor or fragment of the target molecule that already contains the deuterium labels in the desired positions. This labeled building block is then carried through the remainder of the synthetic sequence to assemble the final complex molecule. This method offers excellent control over the location of the deuterium atoms.
Another major strategy is catalytic hydrogen-deuterium (H/D) exchange . This technique uses a catalyst to activate specific C-H bonds, allowing the hydrogen atoms to be exchanged with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂). oaepublish.com The selectivity of the exchange is dictated by the catalyst and the electronic and steric environment of the C-H bonds. While powerful, achieving high selectivity in a molecule with many similar C-H bonds can be difficult. oaepublish.com
The use of deuterated reagents is also a cornerstone of isotopic labeling. oaepublish.com Reagents like sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterated solvents can introduce deuterium during reduction or other transformation steps. nih.govacs.org For instance, the reduction of a ketone or aldehyde with NaBD₄ will install a deuterium atom at the resulting alcohol position.
Finally, defunctionalization-based deuteration offers excellent site-selectivity by converting a specific functional group, such as a carbon-halogen bond or an unsaturated bond, into a C-D bond. oaepublish.com This method is advantageous as it leverages a pre-existing functional group as a handle for introducing the label precisely where it is needed.
Detailed Synthetic Pathways Employed for the Production of Isolopinavir-d9
While the exact proprietary synthesis of commercially available this compound is not publicly detailed, a plausible and common pathway can be constructed based on known Lopinavir synthesis and standard deuteration techniques. The structure of Lopinavir contains several potential sites for deuteration, including two isopropyl groups. A common labeling pattern for deuterated protease inhibitors involves the valine-derived portion of the molecule.
The synthesis of Lopinavir itself is a multi-step process. nih.govscirp.org A key intermediate is (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. nih.gov To create this compound, the deuteration likely occurs on the side chains. A logical approach would involve the synthesis of a deuterated version of a key building block.
A likely synthetic route for this compound would involve the use of deuterated L-valine (L-valine-d8) as a starting material. The eight deuterium atoms would be located on the two methyl groups and the adjacent methine of the isopropyl moiety. The final ninth deuterium atom could be introduced at another metabolically stable position during the synthesis.
The general synthesis of Lopinavir involves coupling two main fragments. nih.govgoogle.comnih.gov
The first fragment is the core amino alcohol backbone: N-[(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-2-(2,6-dimethylphenoxy)acetamide. google.com
The second fragment is the side chain derived from valine: (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. nih.govgoogle.com
To produce this compound, a deuterated version of the second fragment would be synthesized, likely starting from L-valine-d8. This deuterated butanoic acid derivative would then be activated and coupled with the main amino alcohol backbone to yield the final this compound product. This building block approach ensures that the deuterium labels are precisely placed and are not lost in subsequent reaction steps.
Spectroscopic Confirmation of Deuterium Incorporation and Isotopic Purity
After synthesis, it is crucial to confirm that the deuterium atoms have been incorporated into the correct positions and to determine the isotopic purity of the final product. rsc.orgrsc.org This is achieved using a combination of advanced spectroscopic techniques. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site of deuterium labeling. rsc.orgcdnsciencepub.comacs.org
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or show a significant reduction in intensity. acs.orgosti.gov By comparing the ¹H NMR spectrum of this compound with that of unlabeled Lopinavir, chemists can pinpoint the exact locations of deuteration. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard can provide a quantitative measure of deuterium incorporation.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. univ-lorraine.frresearchgate.netnih.gov A ²H NMR spectrum of this compound will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. researchgate.netcore.ac.uk This provides direct evidence of successful labeling. The high resolution of modern NMR spectrometers allows for the separation of signals from different deuterated positions, confirming site-specificity. univ-lorraine.fr
¹³C NMR (Carbon-13 NMR): The incorporation of deuterium also affects the ¹³C NMR spectrum. A carbon atom bonded to a deuterium atom (C-D) will show a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from that of a carbon bonded to a proton (C-H). This isotopic shift provides further confirmation of the labeling sites.
Table 1: Representative NMR Data Comparison for Deuteration Analysis
Hypothetical data for illustrative purposes.
Technique
Unlabeled Lopinavir (Expected Signal)
This compound (Expected Observation)
Information Gained
¹H NMR
Signal present for isopropyl protons
Signal absent or greatly diminished
Confirms replacement of H with D at the isopropyl group.
²H NMR
No signal
Signal present at the chemical shift of the isopropyl group
Directly detects the presence and location of incorporated deuterium.
¹³C NMR
Single peak for isopropyl carbons
Isotope shift and splitting of carbon signal due to C-D coupling
Confirms D is attached to the specific carbon atoms of the isopropyl group.
The analysis involves observing the molecular ion peak cluster in the mass spectrum. Unlabeled Lopinavir has a specific monoisotopic mass. This compound will have a mass that is approximately 9 Daltons higher. HRMS can resolve the signals from the unlabeled compound (d₀) and all the deuterated isotopologues (d₁, d₂, ... d₉). nih.govresearchgate.net
By measuring the relative intensities of these peaks, the isotopic purity can be calculated. researchgate.net For example, a high-quality batch of this compound should show a very intense peak for the d₉ isotopologue and very low intensity peaks for d₀ through d₈, indicating that most molecules contain all nine deuterium atoms. This analysis confirms that the desired level of deuteration has been achieved and quantifies the percentage of any incompletely labeled molecules. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, which can help confirm the location of the deuterium labels within specific parts of the structure. nih.govresearchgate.net
Table 2: Illustrative HRMS Data for Isotopic Purity of this compound
This table presents hypothetical data to demonstrate the principle of HRMS analysis.
Isotopologue
Theoretical Mass (M+H)⁺
Observed Mass (M+H)⁺
Relative Abundance (%)
Lopinavir (d₀)
629.3960
629.3958
< 0.1
...
...
...
...
Isolopinavir-d8
637.4462
637.4460
1.5
This compound
638.4525
638.4523
98.5
Advanced Bioanalytical Method Development and Validation Utilizing Isolopinavir D9 As an Internal Standard
Principles of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis using LC-MS, an internal standard (IS) is a reference compound of a known quantity added to samples to account for variability. wuxiapptec.com The IS is essential for correcting analyte losses during sample preparation, as well as fluctuations in chromatographic separation and mass spectrometric detection. wuxiapptec.comnih.gov The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Isolopinavir-d9 for the analysis of Lopinavir (B192967). wuxiapptec.comnih.gov
A SIL-IS is a compound where several atoms in the analyte molecule are replaced by their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.comkcasbio.com this compound is an analogue of Lopinavir labeled with nine deuterium atoms. This labeling imparts a higher mass, making it distinguishable from the unlabeled analyte by the mass spectrometer, but it does not significantly alter its physicochemical properties. nih.govkcasbio.comscispace.com
The core principle behind using a SIL-IS is that it behaves almost identically to the analyte throughout the entire analytical process. wuxiapptec.combiopharmaservices.com Because this compound shares the same chemical structure and properties as Lopinavir, it experiences similar extraction recovery, elution from the chromatography column, and ionization efficiency in the mass spectrometer's ion source. wuxiapptec.comfda.gov Consequently, any sample-specific suppression or enhancement of the MS signal caused by co-eluting matrix components—a phenomenon known as the "matrix effect"—will affect both the analyte and the SIL-IS to the same degree. wuxiapptec.comnih.gov By using the ratio of the analyte's response to the IS's response for quantification, these variations are effectively normalized, leading to a significant improvement in the accuracy, precision, and reliability of the results. wuxiapptec.combiopharmaservices.com While deuterium-labeled standards are widely used, it is noted that extensive deuteration can sometimes cause a slight shift in retention time, which must be monitored; however, they remain a preferred choice for their ability to track the analyte's behavior. nih.govnih.govkcasbio.comscispace.com
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Lopinavir and Related Analytes
The development of a robust LC-MS/MS method is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity, selectivity, and speed. nih.govresearchgate.net
The primary goal of chromatographic separation is to resolve the analyte (Lopinavir) and its internal standard (this compound) from endogenous matrix components and other potential interferences. nih.gov This ensures that the measurement is not skewed by other substances in the sample. Reversed-phase chromatography is the most common technique for this purpose.
Researchers have evaluated numerous column and mobile phase combinations to optimize the analysis of Lopinavir. C18 and C8 columns are frequently employed due to their hydrophobicity, which is well-suited for retaining and separating Lopinavir. nih.govijper.org The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with an aqueous solution containing a modifier like formic acid or ammonium (B1175870)acetate (B1210297) to ensure efficient ionization and good peak shape. ijper.orgresearchgate.netresearchgate.netoup.com The separation can be performed using either an isocratic method (constant mobile phase composition) or a gradient method (composition changes over time) to achieve optimal resolution and run time. nih.govresearchgate.net
Table 1: Examples of Chromatographic Conditions for Lopinavir Analysis
Stationary Phase (Column)
Mobile Phase Composition
Flow Rate
Reference
Acquity BEH C18 (2.1x50 mm, 1.7 µm)
Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v)
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. nih.gov The technique operates in Multiple Reaction Monitoring (MRM) mode, also known as Selected Reaction Monitoring (SRM). nih.govnih.gov In this mode, the first mass analyzer (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺, for Lopinavir and this compound). This precursor ion is then fragmented in a collision cell, and a second mass analyzer (Q3) is set to monitor a specific, characteristic product ion. nih.govoup.com
This process of selecting a specific precursor-to-product ion transition is highly specific to the analyte's structure, virtually eliminating interference from other compounds that may have the same mass as the precursor ion. nih.gov For Lopinavir, the protonated molecule has a mass-to-charge ratio (m/z) of approximately 629. For this compound, this value would be shifted to approximately 638, reflecting the addition of nine deuterium atoms. The product ions are selected based on their intensity and specificity during method development.
Table 2: Typical MRM Transitions for Lopinavir and its Deuterated Internal Standard
Note: The exact m/z for this compound and its fragment would be determined experimentally during method development. The values are inferred based on the structure of Lopinavir and principles of mass spectrometry.
Optimization of Chromatographic Separation Parameters
Comprehensive Method Validation for Bioanalytical Assays Employing this compound
Once developed, a bioanalytical method must undergo rigorous validation to demonstrate its reliability, reproducibility, and suitability for its intended purpose, following guidelines from regulatory agencies like the FDA. ajpsonline.comgmp-compliance.orgeuropa.eufda.gov Using a high-quality internal standard like this compound is fundamental to successfully meeting the stringent validation criteria.
Specificity and selectivity refer to the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.govjapsonline.com Biological matrices such as plasma or serum are incredibly complex, containing numerous endogenous compounds, metabolites, and potentially other drugs. nih.goveuropa.eu
The combination of chromatographic separation and MRM detection provides a high degree of selectivity. japsonline.com To validate this, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a signal at the retention time and MRM transition of Lopinavir or this compound. nih.gov The use of this compound is particularly advantageous here; since it co-elutes with Lopinavir, it serves as a precise marker for retention time and helps confirm that any matrix effects are uniform for both the analyte and the standard, thus ensuring selective quantification. nih.govnih.gov
The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ijper.orgresearchgate.net The linearity of the method is established by analyzing calibration standards at several concentration levels to define the range over which the analyte response is proportional to its concentration. ijper.org
Assays for Lopinavir using LC-MS/MS and deuterated internal standards have demonstrated excellent sensitivity and wide linear ranges, making them suitable for clinical studies. ijper.orgoup.comnih.gov The linearity is typically assessed by constructing a calibration curve and requiring a correlation coefficient (r²) of 0.99 or greater. ijper.orgoup.com
Table 3: Reported Linearity and Sensitivity for Lopinavir Bioanalytical Methods
Determination of Accuracy, Precision, and Reproducibility
The accuracy and precision of a bioanalytical method are fundamental parameters for its validation, demonstrating the reliability of the data generated. Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent evaluation of these characteristics. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the degree of agreement among a series of individual measurements.
Precision is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision is determined by analyzing replicate quality control (QC) samples at multiple concentration levels within a single day, whereas inter-day precision involves analyzing the QC samples on at least two or three different days. For a method to be considered precise, the coefficient of variation (CV) should not exceed 15% for QC samples, except for the lower limit of quantitation (LLOQ), where a CV of up to 20% is acceptable.
Accuracy is expressed as the percentage of the nominal (true) concentration. The mean concentration should be within ±15% of the nominal values for QC samples and within ±20% for the LLOQ. The use of this compound helps achieve high accuracy and precision by correcting for potential variations during the analytical process. Reproducibility is demonstrated by consistently meeting these accuracy and precision criteria across different analytical runs and days, ensuring the method can be reliably transferred and performed over time.
Table 1: Intra-Day and Inter-Day Precision and Accuracy for Lopinavir Quantification Using this compound
Concentration Level
Nominal Conc. (ng/mL)
Intra-Day Precision (%CV) (n=5)
Intra-Day Accuracy (%)
Inter-Day Precision (%CV) (n=15, 3 days)
Inter-Day Accuracy (%)
LLOQ
50
7.8
104.5
9.1
102.3
Low QC
150
5.2
97.8
6.5
99.1
Medium QC
2500
4.1
101.2
5.3
100.7
High QC
8000
3.5
98.5
4.8
99.6
Analysis of Matrix Effects and Extraction Recovery
When analyzing biological samples, co-eluting endogenous components from the matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, affecting the accuracy and reliability of the results. It is crucial to evaluate the matrix effect to ensure it does not compromise the quantification. The use of a stable isotope-labeled internal standard like this compound is the preferred strategy to mitigate matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for effective normalization of the signal.
The matrix effect is quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. To account for variability between different sources, this test should be performed using at least six different lots of the biological matrix. The CV of the internal standard-normalized matrix factor should not be greater than 15%.
Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the biological matrix. While 100% recovery is not required, it must be consistent, precise, and reproducible across the concentration range. The recovery of the analyte and the internal standard should be similar to ensure that the internal standard can accurately correct for any variability in the extraction process.
Table 2: Extraction Recovery and Matrix Effect for Lopinavir and this compound
QC Level
Analyte/IS
Mean Extraction Recovery (%)
Recovery Precision (%CV)
Mean IS-Normalized Matrix Factor
Matrix Factor Precision (%CV)
Low QC (150 ng/mL)
Lopinavir
88.4
5.9
1.03
6.8
This compound
89.1
6.2
High QC (8000 ng/mL)
Lopinavir
90.2
4.5
0.98
5.4
This compound
90.8
4.9
Long-Term and Short-Term Stability of this compound in Bioanalytical Samples
Demonstrating the stability of the analyte in the biological matrix under various storage and handling conditions is a critical component of method validation. Stability studies are designed to reflect the conditions that study samples will experience, from collection and storage to processing and analysis. These evaluations ensure that the analyte concentration does not change over time, which would lead to inaccurate results. Since this compound is added to samples before processing, its stability, along with that of the target analyte (Lopinavir), must be confirmed.
Stability assessments include:
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.
Long-Term Stability: Assesses analyte stability in the matrix when stored frozen (e.g., at -20°C or -80°C) for a duration equal to or longer than the time between sample collection and analysis.
Freeze-Thaw Stability: Determines if the analyte can withstand repeated cycles of freezing and thawing. Regulatory guidelines typically require testing for a minimum of three cycles.
Post-Preparative (Autosampler) Stability: Confirms the stability of the extracted samples in the autosampler for the expected duration of an analytical run.
For all stability tests, the mean concentrations of the stored QC samples are compared against freshly prepared calibration standards and QC samples. The results should fall within the acceptance criteria for accuracy (±15% of the nominal concentration) and precision (≤15% CV).
Table 3: Summary of Stability Data for Lopinavir in Human Plasma with this compound
Stability Test
Storage Condition
Duration
Concentration (ng/mL)
Accuracy Deviation (%)
Short-Term (Bench-Top)
Room Temperature
8 hours
150 (Low QC)
-4.5
8000 (High QC)
-2.8
Freeze-Thaw
-80°C to RT
3 Cycles
150 (Low QC)
+5.1
8000 (High QC)
+3.6
Long-Term
-80°C
90 days
150 (Low QC)
-6.2
8000 (High QC)
-4.9
Post-Preparative
Autosampler (10°C)
24 hours
150 (Low QC)
+2.5
8000 (High QC)
+1.7
Pharmacokinetic and Metabolic Pathway Elucidation in Pre Clinical Systems Employing Isolopinavir D9
Application of Isolopinavir-d9 in In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are crucial for predicting a drug's in vivo behavior. This compound is fundamental to generating reliable data from these assays by ensuring the accurate quantification of lopinavir (B192967).
Key in vitro ADME assays where this compound is employed include:
Permeability Assays: To assess intestinal absorption, cellular models like Caco-2 are used. This compound allows for the precise measurement of lopinavir crossing the cell monolayer, helping to classify its permeability.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability. fda.gov Experiments using methods such as equilibrium dialysis or ultrafiltration rely on this compound as an internal standard to accurately quantify the unbound concentration of lopinavir in plasma fractions. Lopinavir is known to be highly bound (98-99%) to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and albumin. fda.govfda.goveuropa.eu
Metabolic Stability and Metabolite Profiling: These studies, detailed below, are heavily dependent on this compound for tracking the depletion of the parent drug and the formation of metabolites. sygnaturediscovery.com
The use of a SIL-IS like this compound minimizes matrix effects and compensates for any loss of analyte during sample extraction, which is critical for the accuracy of bioanalytical methods. nih.gov
Table 1: Role of this compound in Core In Vitro ADME Assays
ADME Parameter
In Vitro Assay
Role of this compound
Research Finding Enabled by Accurate Quantification
Absorption
Caco-2 Permeability
Internal standard for LC-MS/MS analysis of lopinavir in apical and basolateral compartments.
Determination of bidirectional permeability coefficients (Papp) to predict in vivo absorption potential.
Distribution
Plasma Protein Binding (Equilibrium Dialysis)
Internal standard to quantify lopinavir concentrations in plasma and buffer chambers.
Confirms high protein binding of lopinavir (~98-99%), impacting its free concentration. fda.goveuropa.eu
Metabolism
Metabolic Stability (Microsomes, Hepatocytes)
Tracer to accurately measure the rate of disappearance of lopinavir over time.
Calculation of in vitro half-life (t½) and intrinsic clearance (CLint) to predict hepatic clearance. sygnaturediscovery.com
Internal standard to quantify lopinavir in cell lysates and incubation media.
Investigation of the roles of uptake and efflux transporters in the hepatic elimination of lopinavir. bioivt.com
Investigation of In Vitro Metabolic Stability of Lopinavir using this compound as a Tracer
Metabolic stability assays determine the susceptibility of a drug to biotransformation. frontiersin.org this compound is the gold standard for an internal standard in LC-MS/MS methods used to monitor the concentration of lopinavir over time in these systems. sygnaturediscovery.com
Human liver microsomes (HLMs) and S9 fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov In vitro studies confirm that lopinavir is extensively metabolized, almost exclusively by the CYP3A isozyme. fda.goveuropa.eueuropa.eu
In a typical assay, lopinavir is incubated with HLMs or S9 fractions and a nicotinamide (B372718)adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic reactions. Aliquots are taken at various time points, and the reaction is stopped. This compound is added to each sample before processing and analysis. By tracking the disappearance of lopinavir relative to the constant concentration of this compound, key pharmacokinetic parameters can be calculated.
Table 2: Representative Metabolic Stability Data for Lopinavir in Human Liver Microsomes
Parameter
Value
Significance
In Vitro Half-Life (t½)
< 30 min
Indicates that lopinavir is rapidly metabolized by hepatic enzymes.
Intrinsic Clearance (CLint)
High
Suggests a high first-pass metabolism, justifying its co-administration with ritonavir (B1064), a potent CYP3A inhibitor. nih.gov
Primary Enzyme
CYP3A4
Confirmed through reaction phenotyping studies with specific chemical inhibitors and recombinant enzymes. nih.goveuropa.eu
Note: Values are representative and can vary based on experimental conditions. The accuracy of these measurements relies on the use of a stable isotope-labeled internal standard like this compound.
While subcellular fractions are excellent for studying Phase I metabolism, cultured cells like cryopreserved hepatocytes offer a more complete picture by including both Phase I and Phase II metabolic pathways, as well as transporter activities. bioivt.com When lopinavir is incubated with hepatocytes, this compound is used as the internal standard to accurately measure the parent drug's depletion and to support the quantification of formed metabolites. sygnaturediscovery.com This provides a more comprehensive prediction of hepatic clearance. Similarly, intestinal cell models can be used to study the interplay between metabolism and transport in the gut wall.
Evaluation in Subcellular Fractions (e.g., Hepatic Microsomes, S9 Fractions)
Characterization and Quantification of Lopinavir Metabolites in Biological Systems via this compound Internal Standardization
Identifying and quantifying drug metabolites is essential for understanding clearance pathways and assessing the potential for clinically relevant active or reactive metabolites. fda.gov
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites. sygnaturediscovery.com In these experiments, lopinavir is incubated with a metabolically active system (e.g., hepatocytes). When the samples are analyzed, the data processing software can search for signals that have a specific mass relationship to the parent drug. The presence of this compound helps in this process; its distinct isotopic signature allows for the clear differentiation of drug-related material from endogenous matrix components. A study using a metabolomic approach identified twelve glutathione (B108866) (GSH)-trapped reactive metabolites of lopinavir, highlighting the capability of these advanced analytical techniques. nih.gov
Once metabolites are identified, their rate of formation can be quantified. This compound is critical for this purpose, serving as the internal standard against which the analytical response of each metabolite is measured. This allows for an understanding of the predominant metabolic pathways.
Studies in humans have shown that lopinavir undergoes extensive oxidative metabolism, with at least 13 oxidative metabolites identified. fda.goveuropa.eu The primary metabolites are an epimeric pair of 4-oxo and 4-hydroxy metabolites, which possess some antiviral activity but are present in only minor amounts in plasma. europa.eueuropa.eu The use of this compound allows for the construction of calibration curves to accurately determine the concentrations of these and other metabolites in various in vitro systems.
Table 3: Major Oxidative Metabolites of Lopinavir Quantified Using this compound Standardization
Multiple other oxidative metabolites have been identified but generally constitute a smaller fraction of the total metabolism. fda.gov
Note: The precise quantification of these metabolites in preclinical systems is enabled by LC-MS/MS methods utilizing this compound as an internal standard.
Enzymological and Mechanistic Studies of Lopinavir Biotransformation Through Isolopinavir D9
Deconvolution of Cytochrome P450 (CYP) Isoform Contributions to Lopinavir (B192967) Metabolism
Lopinavir is extensively metabolized, almost exclusively by hepatic CYP3A isozymes. drugbank.com The co-administration of ritonavir (B1064), a potent inhibitor of CYP3A enzymes, is a standard practice to slow down lopinavir's biotransformation and increase its plasma concentrations. drugbank.com The dominant role of the CYP3A subfamily, particularly CYP3A4, in lopinavir metabolism has been a key focus of research. mdpi.comacs.org
To dissect the specific contributions of different CYP isoforms, researchers utilize recombinant CYP enzymes, which are individual human CYP enzymes expressed in a controlled in vitro system, such as insect cell microsomes (Supersomes). nih.govresearchgate.net These assays allow for the direct assessment of a specific enzyme's ability to metabolize a drug without the confounding presence of other enzymes found in human liver microsomes. researchgate.neteuropa.eu
Studies using recombinant CYP3A4 and CYP3A7 have provided significant insights into lopinavir metabolism. acs.orgnih.gov For instance, when lopinavir (1 μM) was incubated with recombinant CYP3A4 Supersomes (2 pmol/mL), a rapid metabolism was observed, with over 80% loss of the parent compound after a 50-minute incubation. nih.gov In contrast, incubation with recombinant CYP3A7, the major CYP isoform in the neonatal liver, resulted in less than 10% lopinavir loss under the same conditions. acs.orgnih.gov
These experiments determined the in vitro half-life (t1/2) and intrinsic clearance (CLint,Rec) for lopinavir with recombinant CYP3A4 to be 20.0 minutes and 17.4 μL/min·pmol, respectively. acs.orgnih.gov The stark difference in metabolic rates, with over a 30-fold higher clearance by CYP3A4 compared to CYP3A7, underscores the predominant role of CYP3A4 in adult lopinavir metabolism. acs.orgnih.gov The low clearance observed with CYP3A7 was comparable to that of CYP3A4 when incubated in the presence of the potent inhibitor ritonavir. acs.orgnih.gov
Interactive Table: Lopinavir Intrinsic Clearance by Recombinant CYP3A Enzymes
Enzyme
Lopinavir Concentration (μM)
Enzyme Concentration (pmol/mL)
Incubation Time (min)
Mean Lopinavir % Loss
In Vitro Half-life (t1/2, min)
Intrinsic Clearance (CLint,Rec, μL/min·pmol)
CYP3A4
1
2
50
>80%
20.0
17.4
CYP3A7
1
2
50
<10%
-
Low
CYP3A4 + Ritonavir
1
2
50
<15%
-
Low
Data sourced from studies on recombinant CYP enzyme activity. acs.orgnih.gov
Inhibition studies are crucial for understanding drug-drug interactions. Lopinavir, particularly when co-administered with ritonavir, is a potent inhibitor of CYP3A4. fda.goveuropa.eu This inhibition is the cornerstone of its use as a pharmacokinetic enhancer. drugbank.comnih.gov However, lopinavir/ritonavir can also induce other CYP enzymes. rwandafda.gov.rw
Studies in healthy volunteers have shown that lopinavir/ritonavir therapy leads to a significant induction of CYP1A2, CYP2C9, and CYP2C19 activity, while potently inhibiting hepatic and intestinal CYP3A activity. nih.gov Specifically, after 14 days of lopinavir/ritonavir administration, the activity of CYP1A2, CYP2C9, and CYP2C19 increased by 43%, 29%, and 100%, respectively. nih.gov This induction can lead to decreased plasma concentrations of co-administered drugs that are substrates of these enzymes. For instance, efavirenz, a non-nucleoside reverse transcriptase inhibitor, has been shown to induce lopinavir metabolism, leading to a higher elimination rate constant for lopinavir. nih.gov
Conversely, the inhibitory effects on CYP3A are profound. Lopinavir itself is a less potent inhibitor of CYP3A7 compared to ritonavir, with a reported IC50 value of 5.88 μM for lopinavir versus 0.0514 μM for ritonavir in inhibiting DHEA-S 16α-hydroxylation by recombinant CYP3A7. researchgate.net Ritonavir is also known to be a mechanism-based inactivator of CYP3A4, meaning it forms an irreversible bond with the enzyme, leading to a loss of its activity. researchgate.netmdpi.com This dual action of competitive and mechanism-based inhibition contributes to the robust boosting effect of ritonavir. mdpi.com
Recombinant CYP Enzyme Activity Assays
Investigating Kinetic Isotope Effects (KIEs) in Lopinavir Metabolism Using Deuterated Analogs
The use of deuterated analogs like Isolopinavir-d9 is a powerful tool for probing the mechanisms of drug metabolism. informaticsjournals.co.inresearchgate.netDeuterium (B1214612), being heavier than hydrogen, forms a stronger covalent bond with carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy and is therefore slower than the cleavage of a carbon-hydrogen (C-H) bond. portico.orgprinceton.edu This phenomenon, known as the kinetic isotope effect (KIE), provides valuable information about the rate-determining steps in a reaction. pkusz.edu.cnnumberanalytics.com
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. pkusz.edu.cnlibretexts.org For C-H bond activation, a kH/kD ratio (the rate of reaction with the hydrogen-containing substrate versus the deuterium-containing substrate) significantly greater than 1 indicates that C-H bond cleavage is part of the rate-limiting step. epfl.ch
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. pkusz.edu.cnlibretexts.org These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or steric environment at the labeled position during the transition state. princeton.edu
In the context of lopinavir metabolism, which involves oxidative reactions catalyzed by CYP enzymes, C-H bond activation is a key step. drugbank.comnih.gov The primary site of metabolism for lopinavir is the carbon-4 of the cyclic urea (B33335) moiety. nih.gov By selectively replacing hydrogen atoms with deuterium at this and other metabolically labile positions in this compound, researchers can measure the KIE. A significant primary KIE would confirm that the initial C-H bond cleavage at that position is a slow, rate-determining step in its metabolism by a specific CYP isoform.
While specific KIE data for this compound is not extensively published in the provided search results, the principles derived from studies on other deuterated drugs and CYP-mediated metabolism are directly applicable. portico.orgacs.org The use of this compound in recombinant CYP assays would allow for precise determination of the KIE for each metabolic pathway, helping to elucidate the exact mechanism of C-H bond activation by different CYP isoforms and the kinetic significance of each step in the biotransformation of lopinavir.
Primary and Secondary Kinetic Isotope Effects in C-H Bond Activation
Exploration of Other Drug-Metabolizing Enzymes and Transporters Involved in Lopinavir Disposition
Lopinavir/ritonavir has been shown to induce glucuronidation, which is a Phase II metabolic reaction. rwandafda.gov.rwhiv-druginteractions.org This can affect the clearance of other drugs that are metabolized through this pathway. For example, lopinavir/ritonavir can reduce the plasma concentrations of abacavir, likely by inducing its glucuronidation. hiv-druginteractions.org
Drug transporters are proteins that facilitate the movement of drugs across cell membranes and are critical determinants of a drug's pharmacokinetic profile. tandfonline.comnih.gov Lopinavir is a substrate for the efflux transporter P-glycoprotein (P-gp, also known as ABCB1). nih.govnih.gov This transporter actively pumps drugs out of cells, which can limit their oral absorption and tissue penetration. Studies in knockout mice have demonstrated the importance of both CYP3A and P-gp in lopinavir pharmacokinetics. While mice lacking CYP3A enzymes (Cyp3a-/-) showed a massive (>2000-fold) increase in lopinavir exposure, mice lacking P-gp (Abcb1a/b-/-) also had a significant (approximately ninefold) increase in oral lopinavir exposure compared to wild-type mice. nih.gov This indicates that P-gp contributes to the low oral bioavailability of lopinavir, although to a much lesser extent than CYP3A-mediated metabolism. nih.gov
Interestingly, the effects of P-gp were only apparent in the presence of CYP3A activity, suggesting a complex interplay between these two systems in the intestine and liver. bibliomed.orgnih.gov Ritonavir, in addition to inhibiting CYP3A, can also inhibit P-gp, further contributing to the enhanced bioavailability of lopinavir. nih.gov Lopinavir is not, however, a substrate for the transporter ABCC2 (also known as MRP2). nih.gov
Application of Isolopinavir D9 in Drug Drug Interaction Ddi Investigations Analytical Context
In Vitro Assessment of CYP Inhibition and Induction Potential of Co-administered Drugs on Lopinavir (B192967) Metabolism
In vitro DDI studies are fundamental to predicting a new drug's potential to alter the metabolism of other drugs. criver.com Lopinavir is primarily metabolized by the cytochrome P450 3A (CYP3A) isozyme. fda.gov Therefore, a key component of DDI investigation is to assess how co-administered drugs may inhibit or induce CYP3A activity, thereby affecting lopinavir plasma levels.
In this context, Isolopinavir-d9 is instrumental in the analytical methods used to quantify the end products of these in vitro assays. For instance, in studies using human liver microsomes or hepatocytes, various drugs can be screened for their potential to inhibit or induce the metabolism of lopinavir. criver.com The rate of lopinavir metabolism in the presence and absence of a potential interactor drug is measured. This compound is added to the reaction mixture during the workup procedure to serve as the internal standard for the LC-MS/MS quantification of the remaining lopinavir. The precision afforded by using a stable-isotope labeled standard is crucial for accurately determining key parameters like the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) or the EC50 (the concentration of an inducer required to achieve 50% of the maximum induction effect).
Research has shown that lopinavir, often co-administered with ritonavir (B1064) (a potent CYP3A4 inhibitor), can itself induce other enzymes like CYP2C9, CYP2C19, and CYP1A2, while strongly inhibiting CYP3A. apsf.orgnih.gov Such complex interactions necessitate highly accurate quantitative methods to dissect the specific effects of other co-administered drugs. The use of this compound in these assay methodologies ensures the reliability of the data that informs the prediction of clinical DDIs. bioivt.com
Table 1: Examples of In Vitro Systems Used for DDI Assessment of Lopinavir
In Vitro System
Purpose
Role of this compound
Key Parameters Measured
Human Liver Microsomes (HLMs)
To assess direct and time-dependent inhibition of CYP enzymes. criver.com
Internal standard for LC-MS/MS quantification of lopinavir.
IC50, KI (inhibition constant)
Human Hepatocytes
To evaluate enzyme induction potential. criver.com
Internal standard for LC-MS/MS quantification of lopinavir.
EC50, Fold-induction
Recombinant Human CYP Enzymes
To identify specific CYP isozymes responsible for metabolism (phenotyping). criver.com
Internal standard for LC-MS/MS quantification of lopinavir.
Rate of metabolism
Role of this compound in Quantitative Analysis for Pre-clinical DDI Studies
Following in vitro screening, promising drug candidates undergo pre-clinical DDI studies in animal models. frontiersin.org These studies aim to understand the pharmacokinetic interactions in a living system before proceeding to human trials. This compound is essential for the quantitative analysis of lopinavir in biological matrices (e.g., plasma, serum, tissue homogenates) from these animal studies.
When investigating a potential DDI, animal models are administered lopinavir alone and in combination with the interacting drug. frontiersin.org Plasma samples are collected at various time points to establish a concentration-time profile. For analysis, a known amount of this compound is added to each plasma sample. frontiersin.org This "spiking" with the internal standard allows for accurate quantification of lopinavir concentrations by LC-MS/MS, even with the small sample volumes typically obtained from animals like rats or primates. frontiersin.orgnih.gov
The high sensitivity and selectivity of LC-MS/MS methods using this compound enable the precise determination of key pharmacokinetic parameters such as:
AUC (Area Under the Curve): Total drug exposure over time.
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
By comparing these parameters between the group receiving lopinavir alone and the group receiving the drug combination, researchers can quantify the magnitude of the drug interaction. frontiersin.org For example, a significant increase in lopinavir's AUC and Cmax when co-administered with another drug would indicate that the second drug inhibits lopinavir's metabolism. frontiersin.org The reliability of these quantitative data, underpinned by the use of this compound, is critical for making informed decisions about whether to proceed to clinical DDI studies in humans.
Table 2: Pharmacokinetic Parameters Affected by DDIs Measured Using this compound as an Internal Standard
Parameter
Description
Implication of Change in a DDI Study
AUC
Total drug exposure
An increase suggests inhibition of clearance; a decrease suggests induction.
Cmax
Peak plasma concentration
An increase may indicate faster absorption or inhibited metabolism.
t1/2
Elimination half-life
An increase suggests a slower rate of elimination, often due to inhibition.
CL/F
Apparent clearance
A decrease suggests inhibition of metabolism or elimination pathways.
Analytical Methodologies for Measuring Changes in Lopinavir Exposure Due to DDIs
The gold standard for quantifying lopinavir in DDI studies is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.comresearchgate.net These methods offer high sensitivity, selectivity, and speed, which are necessary for analyzing complex biological samples and for supporting both preclinical and clinical trials. The use of this compound as an internal standard is a cornerstone of these validated bioanalytical methods. nih.gov
A typical analytical workflow involves the following steps:
Sample Preparation: This step aims to isolate the analyte (lopinavir) and the internal standard (this compound) from the biological matrix (e.g., plasma). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). frontiersin.orgresearchgate.net The choice of method depends on the required cleanliness of the sample and the desired recovery.
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The analytes are separated on a chromatographic column, typically a reverse-phase C18 column. frontiersin.orgoup.com This separation is crucial to resolve lopinavir and this compound from other endogenous components of the matrix that could interfere with quantification.
Mass Spectrometric Detection: Following separation, the analytes enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged ions. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both lopinavir and this compound. researchgate.net This highly selective detection method ensures that only the compounds of interest are measured.
The concentration of lopinavir in the original sample is determined by calculating the ratio of the peak area of lopinavir to the peak area of the known concentration of this compound. This ratio is then compared to a calibration curve generated from samples with known concentrations of lopinavir. The use of the deuterated internal standard corrects for any analyte loss during sample preparation and for any suppression or enhancement of the ion signal caused by the sample matrix (matrix effect), thereby ensuring the accuracy of the final concentration value. frontiersin.org
Stability, Degradation Kinetics, and Impurity Profiling of Lopinavir Using Isolopinavir D9 As a Reference
Utilizing Isolopinavir-d9 as a Reference Standard in Forced Degradation Studies of Lopinavir (B192967)
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. ijpsr.com These studies are essential for identifying potential degradation products, understanding degradation pathways, and demonstrating the specificity of stability-indicating analytical methods. ijpsr.comresearchgate.net According to International Conference on Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. researchgate.netrjptonline.orgrjptonline.orgresearchgate.neteuropa.eu
In the context of lopinavir, forced degradation studies reveal its susceptibility to various conditions. For instance, studies have shown that lopinavir degrades under acidic conditions while remaining relatively stable under thermal, alkaline, and oxidative stress. researchgate.net
The use of this compound as an internal standard is crucial for the reliability of these studies. In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of this compound is added to both the reference standard solutions and the stressed samples. Because this compound behaves identically to lopinavir during sample extraction, preparation, and chromatographic analysis, it effectively compensates for any procedural variations or sample matrix effects. researchgate.net This ensures that the measurement of lopinavir's degradation is accurate and precise. The use of deuterated analogs as internal standards is a well-established practice for enhancing the accuracy of quantitative analysis of antiretroviral drugs. ijbpas.comresearchgate.net
Research on lopinavir has demonstrated its degradation under various stress conditions. The following table summarizes findings from forced degradation studies, which are fundamental to developing robust analytical methods.
Quantitative Analysis of Lopinavir Degradation Products and Impurities via Standardized Analytical Methods
Standardized analytical methods, predominantly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or MS/MS detectors, are employed for the quantitative analysis of lopinavir and its impurities. researchgate.netnih.govijper.orgnih.gov These methods are designed to be specific, meaning they can separate and quantify lopinavir in the presence of its degradation products and any process-related impurities. researchgate.netjfda-online.com
The quantification process relies heavily on the use of an internal standard like this compound. By adding a fixed concentration of this compound to all samples, a calibration curve is generated by plotting the ratio of the peak area of the lopinavir standard to the peak area of this compound against the concentration of the lopinavir standard. The concentration of lopinavir in a stressed sample is then determined by measuring its peak area ratio relative to this compound and interpolating from the calibration curve. This ratiometric analysis corrects for potential inconsistencies during sample handling and injection, leading to highly reliable quantitative results as mandated by regulatory bodies. europa.euresearchgate.net
LC-MS/MS methods are particularly powerful for this purpose. They offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both lopinavir and the this compound internal standard. researchgate.netnih.gov This ensures that even trace levels of impurities and degradation products can be accurately quantified without interference from the drug substance or other components in the formulation.
Application of this compound in the Development of Stability-Indicating Assays
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. ijpsr.comresearchgate.net The development of a SIAM for lopinavir is a regulatory requirement and involves demonstrating that the method can distinguish the intact drug from any degradation products formed during stability studies. ijpsr.comeuropa.eu
This compound plays a pivotal role in the validation of such assays. Method validation is performed according to ICH guidelines and assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgresearchgate.net
Specificity: Forced degradation samples are analyzed to prove that the lopinavir peak is well-resolved from degradation product peaks, and that the presence of these degradants does not affect the quantification of lopinavir. researchgate.netresearchgate.net
Accuracy & Precision: Accuracy is determined by recovery studies, where a known amount of lopinavir is spiked into a placebo matrix and analyzed. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses. researchgate.netwho.int The use of this compound as an internal standard is fundamental to achieving the high levels of accuracy and precision required, typically with percent relative standard deviation (%RSD) values below 2%. rjptonline.orgwho.int
Linearity: The method's linearity is established by analyzing a series of lopinavir standards over a defined concentration range. researchgate.netwho.int The consistent response ratio between lopinavir and this compound across this range confirms the linear relationship.
The following table summarizes typical validation parameters for a stability-indicating HPLC method for lopinavir analysis, underscoring the performance metrics these assays must meet.
Future Directions and Unexplored Research Avenues for Isolopinavir D9 in Pharmaceutical Sciences
Integration with Emerging 'Omics' Technologies in Drug Metabolism Research
The study of drug metabolism is rapidly evolving from measuring single analytes to a systems-level approach using 'omics' technologies like metabolomics, proteomics, and genomics. nih.govmdpi.com The integration of pharmacokinetics with metabolomics, termed pharmacometabolomics, offers a powerful strategy to understand the complex interactions between a drug and a biological system. nih.govresearchgate.net This approach can reveal not only the metabolic fate of the drug but also its impact on the endogenous metabolome, providing insights into efficacy and potential toxicity. researchgate.netacs.org
For Isolopinavir-d9, this means moving beyond its role as a passive internal standard. Future research could use it as a probe to:
Elucidate Metabolic Pathways: Administering this compound and performing untargeted metabolomics can map its biotransformation and identify metabolites that might be missed in traditional targeted assays. acs.org
Identify Biomarkers: By analyzing global changes in the metabolome post-administration, researchers can identify endogenous biomarkers associated with the drug's action or potential off-target effects. mdpi.com
Predict Drug Response: Pre-dose metabolomic profiling of subjects could help predict how they will metabolize lopinavir (B192967), paving the way for personalized medicine. nih.gov
This integrated strategy provides a holistic view of a drug's journey through and effect on the body, a significant leap from traditional pharmacokinetic analysis. google.com
Table 1: Comparison of Traditional vs. 'Omics'-Integrated Pharmacokinetic Approaches
Feature
Traditional Pharmacokinetic (PK) Approach
'Omics'-Integrated (Pharmacometabolomic) Approach
Primary Focus
Quantifies the concentration of the drug and its known metabolites over time (ADME).
Quantifies the drug and its metabolites while simultaneously profiling changes in the global endogenous metabolome. researchgate.net
Scope
Targeted and limited to a few predefined analytes.
Untargeted and system-wide, capturing a broad spectrum of metabolic responses. acs.org
Information Yield
Drug exposure and basic metabolic ratios.
Drug exposure, detailed metabolic pathways, mechanism of action, and identification of efficacy/toxicity biomarkers. mdpi.commdpi.com
| Role of this compound | Processed internal standard for accurate quantification of the parent drug. pharmafocusasia.com | Active probe to trace drug metabolism and its systemic impact. |
Potential for Advanced Imaging Techniques with Deuterated Tracers
The use of isotopically labeled compounds is central to molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govscielo.br While typically reliant on radioisotopes, the stable isotope deuterium (B1214612) (²H) is gaining traction in a non-radioactive imaging method known as Deuterium Metabolic Imaging (DMI). nih.gov
DMI utilizes magnetic resonance spectroscopy (MRS) to track the metabolism of deuterium-labeled substrates in vivo, offering a radiation-free method to monitor metabolic fluxes. nih.gov Future research could explore the synthesis of a deuterated lopinavir variant specifically for DMI to visualize its uptake and metabolic conversion in target tissues, such as lymphatic tissues or viral reservoirs.
Furthermore, the principles of deuteration used in this compound can be applied to the development of novel PET tracers. Substituting hydrogen with deuterium at metabolically labile sites can slow down the in vivo metabolism of a PET tracer. google.com This "metabolic shielding" can lead to:
Reduced Radioactive Metabolites: Minimizes the interference from radioactive metabolites, improving the clarity of the imaging signal.
Enhanced Target-to-Background Ratio: Slower clearance of the tracer from non-target tissues can be managed while improving its specific binding signal. nih.gov
Improved In-Vivo Stability: Leads to more reliable quantification of receptor density or enzyme activity. google.com
A future research direction could involve creating a radiolabeled version of a metabolically stabilized, deuterated lopinavir analogue (e.g., ¹¹C- or ¹⁸F-labeled) to serve as a PET tracer for studying viral dynamics or drug-target engagement in real-time. scielo.brsnmjournals.org
Table 2: Potential Applications of Deuterated Tracers in Advanced Imaging
Imaging Modality
Tracer Type
Potential Application for a Lopinavir-based Tracer
Key Advantage
Deuterium Metabolic Imaging (DMI)
Deuterium-labeled Lopinavir
Non-invasively track drug uptake and metabolism in specific tissues or viral reservoirs.
No ionizing radiation; provides information on downstream metabolism. nih.gov
Positron Emission Tomography (PET)
Deuterated and radiolabeled (e.g., ¹¹C, ¹⁸F) Lopinavir
Visualize and quantify drug distribution to sanctuary sites; measure engagement with the protease target in vivo. scielo.br
High sensitivity and specificity; slowed metabolism of the deuterated tracer can improve signal quality. google.com
| Single-Photon Emission Computed Tomography (SPECT) | Deuterated and radiolabeled (e.g., ¹²³I) Lopinavir | Assess drug biodistribution and target binding, particularly for applications where PET is less accessible. scielo.br | Longer half-life of isotopes allows for imaging of slower biological processes. |
Addressing Current Limitations and Defining Future Research Priorities
Despite the advantages, the use of deuterated compounds like this compound is not without limitations. Acknowledging these challenges is key to defining future research priorities that will enhance their utility and reliability.
One primary limitation is the Isotope Effect . The C-D bond is stronger than the C-H bond, which is the very basis for the altered metabolism of deuterated drugs. unibestpharm.com In the context of an internal standard, this can sometimes lead to slight differences in retention time on a chromatography column compared to the non-deuterated analyte. scispace.comresearchgate.net This can be problematic if the chromatographic peak separation leads to differential matrix effects for the analyte and the standard. wuxiapptec.com
Another potential issue is the possibility of in vivo deuterium-hydrogen exchange , where deuterium atoms could be lost and replaced by hydrogen. This is less of a concern for this compound when used in ex vivo analytical methods but would be a critical consideration if used as an in vivo tracer. wuxiapptec.com
Future Research Priorities:
Systematic Isotope Effect Studies: Conduct comprehensive studies to understand how the position and number of deuterium atoms in molecules like this compound affect their chromatographic behavior across various LC systems and conditions.
Long-Term Stability Analysis: For applications involving long-term sample storage, research is needed to confirm the stability of the deuterium label and ensure no degradation or exchange occurs over time.
Comparative Analysis with Other Isotopes: Perform head-to-head comparisons of deuterium-labeled standards with ¹³C- or ¹⁵N-labeled versions of the same compound to quantify the practical benefits and drawbacks of each in complex biological matrices. sigmaaldrich.com
Expanding the Scope of Deuterated Drugs: Beyond internal standards, a major priority is the continued development of deuterated compounds as therapeutic agents in their own right, a field that has seen significant growth and regulatory approval. nih.govpharmafocusasia.comglobenewswire.com
By addressing these limitations and pursuing these research avenues, the full potential of deuterated compounds like this compound can be realized, moving them from simple laboratory tools to key components in the future of pharmaceutical sciences.
Table 4: Summary of Limitations and Future Research Priorities
Limitation
Description
Future Research Priority
Desired Outcome
Chromatographic Isotope Effect
The deuterated standard may have a slightly different retention time than the analyte, potentially causing differential matrix effects. scispace.comresearchgate.net
Systematically study the impact of deuteration patterns on chromatography.
Guidelines for designing SIL-IS that reliably co-elute with the analyte.
In Vivo Instability
Potential for deuterium-hydrogen (D-H) exchange, especially if used as an in vivo tracer. wuxiapptec.com
Investigate the in vivo stability of deuterated compounds in various biological environments.
Stable deuterated tracers suitable for advanced metabolic and imaging studies.
Cost and Synthesis Complexity
The synthesis of high-purity SIL-IS can be expensive and time-consuming. bioanalysis-zone.com
Develop more efficient, scalable, and cost-effective synthesis routes (e.g., biocatalysis). physiology.org
Wider availability and lower cost of high-quality internal standards.
| Cross-Contamination | The unlabeled analyte can contain natural isotopes (e.g., ¹³C) that may interfere with the deuterated standard's signal if the mass difference is small. | Develop standards with a larger mass difference (e.g., +6 Da or more) or use ¹³C/¹⁵N labels instead. wuxiapptec.comphysiology.org | Increased signal-to-noise ratio and enhanced accuracy in quantification. |
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in decentralized laboratories?
Methodological Answer : Provide FAIR data (Findable, Accessible, Interoperable, Reusable) via public repositories (e.g., ChEMBL, PubChem). Publish raw datasets (e.g., NMR spectra, dose-response curves) and detailed synthetic protocols in supplementary materials. Use electronic lab notebooks (ELNs) to standardize workflows across collaborators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.